13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
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Overview
Description
13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, material science, and photophysics . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Mechanism of Action
Target of Action
The primary targets of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine are DNA and related enzymes . Acridine derivatives, such as this compound, have been extensively researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
The mode of action of this compound primarily involves DNA intercalation . This interaction with DNA and related enzymes leads to subsequent impacts on biological processes . It is critical to investigate how acridine derivatives function in cancer treatment .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving DNA and related enzymes . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the compound’s bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with DNA and related enzymes . This interaction can lead to changes in biological processes, potentially resulting in therapeutic effects for various disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the compound’s action can be affected by the presence of other substances, such as bioactive substances like DNA repair protein inhibitors . .
Preparation Methods
The synthesis of 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with an acridine precursor under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Industry: It is used in the development of fluorescent probes and materials for photophysical applications.
Comparison with Similar Compounds
Similar compounds to 13-(4-bromobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine include other acridine derivatives such as:
Acriflavine: Known for its antibacterial and antiviral properties.
Proflavine: Used as a disinfectant and in cancer research.
Tacrine: The first acridine-based drug approved for the treatment of Alzheimer’s disease.
What sets this compound apart is its unique bromobenzyl substitution, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives .
Properties
IUPAC Name |
13-[(4-bromophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-10,12-13,15H,11,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFQUQISYQGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)N(C5=CC=CC=C25)CC6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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